5-Benzyloxy-2-bromotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

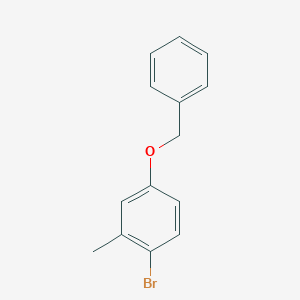

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLLVAZFQFRSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373459 | |

| Record name | 5-Benzyloxy-2-bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17671-75-9 | |

| Record name | 4-Benzyloxy-1-bromo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxy-2-bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 5-Benzyloxy-2-bromotoluene (CAS No. 17671-75-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a halogenated aromatic ether that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure uniquely combines a protected phenol (benzyl ether), a reactive aryl bromide, and a methyl group, offering multiple avenues for synthetic transformation. The aryl bromide moiety is particularly valuable as it provides a handle for introducing further complexity through a variety of metal-catalyzed cross-coupling reactions. Meanwhile, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic stages. These features make this compound a sought-after precursor in the fields of medicinal chemistry and materials science, particularly in the development of pharmaceutical agents.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, including planning for reaction setup, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17671-75-9 | [5][6][7][8] |

| Molecular Formula | C₁₄H₁₃BrO | [1][5][6][7] |

| Molecular Weight | 277.16 g/mol | [1][6][9] |

| IUPAC Name | 1-Bromo-4-(benzyloxy)-2-methylbenzene | [5] |

| Appearance | Solid | [5] |

| Melting Point | 69-70.5 °C | [1][5] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [1][10] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][10] |

| Purity | Typically ≥97-98% | [5][7] |

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for preparing this compound is the Williamson Ether Synthesis .[11][12] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[12]

Reaction Causality and Pathway

The synthesis begins with the deprotonation of a phenolic precursor, 2-bromo-5-hydroxytoluene, using a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide (or chloride), displacing the bromide ion in a concerted Sₙ2 mechanism to form the desired ether linkage.[11]

-

Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic phenol.[14] The choice of a non-nucleophilic base prevents competition with the desired reaction.

-

Alkylating Agent : Benzyl bromide or benzyl chloride are excellent electrophiles for this reaction because the transition state of the Sₙ2 reaction is stabilized by the adjacent phenyl ring, and they are primary halides, which minimizes competing elimination reactions.[11]

-

Solvent : A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus enhancing its nucleophilicity.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagent Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol), anhydrous potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).

-

Addition of Alkylating Agent : While stirring the suspension, add benzyl bromide (7.7 mL, 64.2 mmol) dropwise at room temperature.

-

Reaction : Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up : After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extraction : Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as an off-white or pale-yellow solid.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford this compound as a white crystalline solid.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is required. Each method provides complementary information for a comprehensive characterization.[15][16][17]

| Technique | Expected Results and Interpretation |

| ¹H NMR | δ ~7.4-7.3 ppm (m, 5H): Protons of the benzyl phenyl ring. δ ~7.2 ppm (d, 1H): Aromatic proton ortho to the bromine atom. δ ~6.8-6.7 ppm (m, 2H): Remaining two aromatic protons of the toluene ring. δ ~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-). δ ~2.3 ppm (s, 3H): Methyl protons of the toluene ring. |

| ¹³C NMR | δ ~158-157 ppm: Aromatic carbon attached to the ether oxygen. δ ~136-135 ppm: Quaternary aromatic carbon of the benzyl group. δ ~129-127 ppm: Aromatic CH carbons of the benzyl ring. δ ~120-115 ppm: Aromatic CH carbons of the toluene ring. δ ~118 ppm: Aromatic carbon attached to the bromine atom. δ ~70 ppm: Methylene carbon (-O-CH₂-). δ ~20 ppm: Methyl carbon. |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z ~276. Isotopic Peak [M+2]⁺: m/z ~278, with an intensity nearly equal to the [M]⁺ peak, characteristic of a monobrominated compound. Key Fragment: m/z 91 (tropylium ion, [C₇H₇]⁺), a hallmark of a benzyl group. |

| FT-IR | ~3030 cm⁻¹: Aromatic C-H stretching. ~2920 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching (ether). ~1050 cm⁻¹: Aryl-O-C symmetric stretching (ether). ~600-500 cm⁻¹: C-Br stretching. |

Analytical Workflow for Structural Verification

Caption: Logical workflow for the complete analytical characterization.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from its capacity to serve as a scaffold for building more elaborate molecular architectures.

-

Precursor for Cross-Coupling Reactions : The aryl bromide is a versatile functional group for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Role of the Benzyloxy Group : The benzyloxy moiety serves two primary purposes. First, it is an effective protecting group for the phenol, stable to a wide range of reaction conditions but easily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). Second, the benzyloxy group itself is a recognized pharmacophore in certain drug classes, contributing to binding interactions with biological targets.[3] Studies have shown its importance in the design of compounds like monoamine oxidase (MAO) inhibitors.[3]

-

Intermediate for Targeted Therapeutics : This compound is a documented intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene, highlighting its industrial relevance in producing high-value active pharmaceutical ingredients (APIs).[4] The strategic placement of its functional groups allows for the sequential construction of the final drug molecule.

Synthetic Potential Diagram

Caption: Key synthetic pathways accessible from this compound.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.[1][9]

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

First Aid Measures :

-

IF ON SKIN (P302+P352) : Wash with plenty of water. If skin irritation occurs, get medical help.[1][5]

-

IF IN EYES (P305+P351+P338) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

-

IF INHALED (P304+P340) : Remove person to fresh air and keep comfortable for breathing.[1]

-

References

- This compound. (n.d.). PubChem, National Institutes of Health.

- This compound. (n.d.). AOBChem USA.

- This compound (CAS#:17671-75-9). (n.d.). Chemsrc.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- This compound (C14H13BrO). (n.d.). PubChemLite.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.

- Williamson ether synthesis. (n.d.). Khan Academy.

- Chemical Properties of 2-Bromo-5-methoxytoluene (CAS 27060-75-9). (n.d.). Cheméo.

- 2-Bromo-5-methoxytoluene, 25g, Each. (n.d.). CP Lab Safety.

- 5-Benzyloxy-2-nitrotoluene. (n.d.). NIST WebBook.

- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.

- 2-Bromo-5-methoxytoluene. (n.d.). NIST WebBook.

- Method for synthesizing bromotoluene. (n.d.). Google Patents.

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22449.

- o-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure.

- Proton NMR spectrum of 4-benzyloxy toluene. (n.d.). ResearchGate.

- Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews.

- 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.

- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. aobchem.com [aobchem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. 2-Bromo-5-methoxytoluene [webbook.nist.gov]

- 14. The Williamson Ether Synthesis [cs.gordon.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 5-Benzyloxy-2-bromotoluene

An In-Depth Technical Guide to 5-Benzyloxy-2-bromotoluene

Introduction

This compound (CAS No: 17671-75-9) is a substituted aromatic ether that serves as a critical building block in advanced organic synthesis.[1] Its unique trifunctional structure—comprising a brominated toluene core, a benzyloxy protecting group, and a methyl substituent—offers significant synthetic versatility. This guide provides an in-depth examination of its physicochemical properties, a validated synthetic protocol, comprehensive analytical methodologies, and key insights into its reactivity and applications, particularly for professionals in pharmaceutical research and drug development. The presence of the bromine atom facilitates entry into a wide array of cross-coupling reactions, while the benzyl ether provides a stable yet readily cleavable protecting group for the phenolic hydroxyl function, making it an invaluable intermediate in multi-step syntheses of complex molecular targets.[2]

Section 1: Core Physicochemical Properties

The fundamental properties of this compound determine its behavior in experimental settings, from reaction conditions to purification and storage. The data presented below has been consolidated from verified chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 17671-75-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₃BrO | [1][3][4][5] |

| Molecular Weight | 277.16 g/mol | [2][3][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 69 to 70.5 °C | [1][3][5] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [1][5] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Practically insoluble in water; Soluble in common organic solvents. | [7][8] |

| Purity | ≥97% | [2][4] |

| XLogP3 | 4.3 - 4.4 | [1][6] |

| Topological Polar Surface Area | 9.2 Ų | [6] |

Section 2: Synthesis and Purification Protocol

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This pathway is chosen for its high efficiency and operational simplicity. It involves the nucleophilic substitution of a halide by an alkoxide, in this case, the deprotonation of a substituted phenol followed by reaction with benzyl bromide.

Expert Rationale

The choice of a strong base like potassium carbonate (K₂CO₃) is critical; it is sufficiently basic to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromo-3-methylphenol, forming the corresponding phenoxide in situ. This phenoxide is a potent nucleophile. Acetone is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base without interfering with the nucleophilicity of the phenoxide. It also has an accessible boiling point for reflux conditions, ensuring a reasonable reaction rate. Benzyl bromide is an excellent electrophile due to the electron-withdrawing nature of the bromine atom and the stability of the benzylic carbocation-like transition state.

Step-by-Step Synthesis Methodology

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone (10 volumes).

-

Initiation: Stir the suspension vigorously for 15 minutes at room temperature to ensure a fine, uniform distribution of the base.

-

Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension. The slight excess of benzyl bromide ensures the complete consumption of the valuable starting phenol.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 4-6 hours.

-

Self-Validation: Reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a pure solid.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural and purity profile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. The expected signals for this compound in CDCl₃ would be:

-

A singlet around δ 2.3-2.4 ppm, integrating to 3H, corresponding to the methyl (CH₃) protons.

-

A singlet around δ 5.0-5.1 ppm, integrating to 2H, for the benzylic (O-CH₂) protons.

-

A multiplet in the aromatic region (δ 6.8-7.6 ppm). This would include signals for the three protons on the bromotoluene ring and the five protons of the benzyl group. The characteristic splitting patterns can confirm the substitution pattern.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 14 distinct signals, confirming the presence of all carbon atoms in their unique chemical environments. Key signals include the methyl carbon (~20 ppm), the benzylic carbon (~70 ppm), and the aromatic carbons (110-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include:

-

~3030 cm⁻¹ (aromatic C-H stretch)

-

~2920 cm⁻¹ (aliphatic C-H stretch)

-

~1250 cm⁻¹ and ~1050 cm⁻¹ (asymmetric and symmetric C-O-C ether stretches)

-

~600-500 cm⁻¹ (C-Br stretch)

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity (~1:1 ratio), which is the definitive isotopic signature for a molecule containing one bromine atom.[9] The monoisotopic mass is 276.0150 Da.[6][9]

Section 4: Reactivity and Applications in Drug Development

This compound is not merely an intermediate but a strategic tool for molecular construction.

-

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds at the 2-position, enabling the construction of complex biaryl systems or the installation of amine functionalities common in pharmacologically active molecules.

-

Protecting Group Strategy: The benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions, including those used for organometallic chemistry. It can be cleanly removed via catalytic hydrogenation (H₂/Pd-C) to unmask the phenol, which can then be used for further functionalization or as a key pharmacophoric element (e.g., a hydrogen bond donor).

-

Pharmaceutical Intermediate: This compound is classified as a bulk drug intermediate, indicating its role in the scalable synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motifs are found in various classes of drugs. For instance, related benzyloxyphenyl structures are precursors in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene, highlighting the relevance of this scaffold in modern drug discovery.[10]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification (GHS Classification)

-

Hazard Statements:

Recommended Precautions and Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[4]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[1][12]

References

- This compound. Fluorochem. URL: https://www.fluorochem.co.uk/product/f011447/5-benzyloxy-2-bromotoluene

- 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene. Aromsyn Co.,Ltd. URL: https://www.aromsyn.com/product/17671-75-9.html

- This compound. AOBChem USA. URL: https://www.aobchem.com/product/14396.html

- Buy this compound Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. ECHEMI. URL: https://www.echemi.com/products/pd20160122-5-benzyloxy-2-bromotoluene.html

- This compound | CAS#:17671-75-9. Chemsrc. URL: https://www.chemsrc.com/en/cas/17671-75-9_279931.html

- This compound | C14H13BrO | CID 2756639. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2756639

- SAFETY DATA SHEET - o-Bromotoluene. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC107290050

- SAFETY DATA SHEET - 2-Bromotoluene. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b17905

- This compound (C14H13BrO). PubChemLite. URL: https://pubchemlite.org/compound/5-benzyloxy-2-bromotoluene_CID_2756639

- SAFETY DATA SHEET. PPG Industries. URL: https://buyat.ppg.com/sdsSearch/getDocument?sdsNumber=000000301198&docType=SDS&locale=en_US®ion=US

- This compound | 17671-75-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81200259.htm

- This compound. Oakwood Chemical. URL: https://www.oakwoodchemical.com/Products.aspx?

- 5-BENZYLOXY-2-BROMOTOLUÈNE 17671-75-9 wiki. Guidechem. URL: https://www.guidechem.com/fr/wiki/17671-75-9.html

- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. Google Patents. URL: https://patents.google.

- This compound | CAS 17671-75-9. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-benzyloxy-2-bromotoluene-17671-75-9

- 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/54932-72-8_1HNMR.htm

- 2-Bromotoluene | C7H7Br | CID 7236. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromotoluene

- Method for synthesizing bromotoluene. Google Patents. URL: https://patents.google.

- Proton NMR spectrum of 4-benzyloxy toluene. ResearchGate. URL: https://www.researchgate.net/figure/Proton-NMR-spectrum-of-4-benzyloxy-toluene_fig3_304010372

- Bromotoluene. Wikipedia. URL: https://en.wikipedia.org/wiki/Bromotoluene

- 2-Bromotoluene | 95-46-5. Benchchem. URL: https://www.benchchem.com/product/b5336

- 2-Bromotoluene(95-46-5) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/95-46-5_1HNMR.htm

- 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). URL: https://www.researchgate.net/figure/1H-NMR-of-Benzyl-R-2-4-benzyloxyphenyl-2-tert-butoxycarbonylaminoacetyl-D_fig1_323491950

Sources

- 1. echemi.com [echemi.com]

- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. aobchem.com [aobchem.com]

- 5. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]

- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromotoluene - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]

- 10. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

5-Benzyloxy-2-bromotoluene molecular weight and formula

An In-Depth Technical Guide to 5-Benzyloxy-2-bromotoluene: Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated aromatic ether that serves as a highly versatile and valuable intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive aryl bromide, a stable benzyloxy protecting group, and a methyl group—provides multiple handles for sequential and site-selective chemical modifications. This guide offers a detailed exploration of the core attributes of this compound, including its physicochemical properties, synthesis, and its pivotal role as a building block in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃BrO | [1][2][3][4][5][6] |

| Molecular Weight | 277.16 g/mol | [1][2][4] |

| IUPAC Name | 1-bromo-2-methyl-4-(phenylmethoxy)benzene | [1][3] |

| CAS Number | 17671-75-9 | [2][3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 69-70.5 °C | [3][7] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [7] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [7] |

| Purity | Typically >97% | [3][4][5] |

Synthesis: The Williamson Ether Synthesis Approach

The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 2-bromo-5-hydroxytoluene acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected to deprotonate the weakly acidic phenol without causing side reactions, such as hydrolysis of the benzyl bromide.

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), enhancing the nucleophilicity of the resulting phenoxide anion while not participating in the reaction.

-

Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate. The temperature is kept below the decomposition point of the reactants and products.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol), potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).

-

Reagent Addition: While stirring, add benzyl bromide (7.0 mL, 58.8 mmol) to the suspension dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Filter the solid inorganic salts through a pad of celite and wash the filter cake with acetone (2 x 20 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from hot ethanol or isopropanol to afford this compound as a white to off-white solid. Dry the product under vacuum.

Key Applications in Modern Organic Synthesis

The strategic placement of the bromine atom makes this compound an excellent substrate for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

Example Application: Ni/Photoredox-Catalyzed C(sp²)-C(sp³) Cross-Coupling

Recent advancements have demonstrated the utility of aryl bromides like this compound in Ni/photoredox dual catalytic cycles for the synthesis of complex molecules such as N-benzylic heterocycles.[8] This methodology is particularly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[8]

Mechanism Insight: In this dual catalytic system, a photoredox catalyst (e.g., an iridium complex) absorbs light and engages in single-electron transfer (SET) with an alkyl trifluoroborate salt to generate a radical. Simultaneously, a nickel catalyst undergoes oxidative addition with the aryl bromide (this compound). The alkyl radical is then trapped by the Ni(II)-aryl complex, and subsequent reductive elimination forges the new C-C bond, furnishing the desired product.[8]

Cross-Coupling Workflow Diagram

Caption: Ni/Photoredox dual catalysis using this compound.

Detailed Experimental Protocol for Cross-Coupling

This protocol is a representative example adapted from modern synthetic methodologies.[8]

-

Inert Atmosphere Setup: In a glovebox, add this compound (55.4 mg, 0.2 mmol, 1.0 equiv.), the desired alkyl trifluoroborate salt (0.24 mmol, 1.2 equiv.), NiCl₂·dme (1.0 mg, 0.004 mmol, 2 mol%), a chiral bi-oxazoline ligand (L1) (2.5 mg, 0.006 mmol, 3 mol%), and Ir[dF(CF₃)ppy]₂(bpy)PF₆ (1.8 mg, 0.002 mmol, 1 mol%) to an 8 mL vial equipped with a stir bar.

-

Reagent Addition: Add anhydrous 1,4-dioxane (2.0 mL) followed by the organic base (e.g., N,N-diisopropylethylamine, 70 µL, 0.4 mmol, 2.0 equiv.).

-

Reaction Conditions: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a photoreactor equipped with a 450 nm blue LED light source and a cooling fan. Stir the reaction at room temperature for 24 hours.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the coupled product.

Safety and Handling

This compound requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][10]

-

Handling: Avoid breathing dust, fumes, or vapors.[7][10] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.[10][12]

-

Conclusion

This compound stands out as a strategically designed synthetic intermediate. Its molecular architecture allows for predictable and high-yielding transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide underscore its utility and provide a framework for its effective and safe implementation in the laboratory. For researchers in drug discovery and materials science, mastery of the chemistry of building blocks like this compound is essential for the rapid and efficient synthesis of novel and functional molecules.

References

- PubChem. This compound.

- AOBChem USA. This compound. [Link]

- PubChemLite. This compound (C14H13BrO). [Link]

- ChemSrc. This compound. [Link]

- Oakwood Chemical. This compound. [Link]

- Le, C., et al. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.

Sources

- 1. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. aobchem.com [aobchem.com]

- 6. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 5-Benzyloxy-2-bromotoluene via Williamson Ether Synthesis

Abstract: This technical guide provides an in-depth exploration of the synthesis of 5-Benzyloxy-2-bromotoluene, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the O-alkylation of 4-bromo-2-methylphenol with benzyl bromide, a classic example of the Williamson ether synthesis. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and describes the analytical techniques required for the characterization of the final product. Designed for researchers and drug development professionals, this guide combines theoretical principles with practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a key intermediate in organic synthesis, offering multiple functional handles for further chemical modification. The presence of a benzyl ether provides a stable protecting group for the phenolic hydroxyl, while the bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or the formation of organometallic reagents.

The conversion of 4-bromo-2-methylphenol to its benzylated ether is most efficiently accomplished via the Williamson ether synthesis. This method remains one of the most reliable and widely used procedures for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings due to its broad scope and operational simplicity.[1] This guide will dissect this specific transformation, providing the scientific rationale behind each procedural step.

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The reaction can be understood in two primary stages: the deprotonation of the phenol to form a potent nucleophile, followed by the nucleophilic attack on the alkyl halide.

Stage 1: Deprotonation and Nucleophile Formation The phenolic proton of 4-bromo-2-methylphenol is weakly acidic. To generate a sufficiently powerful nucleophile, a base is required to deprotonate the hydroxyl group, forming a phenoxide anion. In this protocol, anhydrous potassium carbonate (K₂CO₃) is employed. It is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

Stage 2: SN2 Nucleophilic Substitution The resulting 4-bromo-2-methylphenoxide anion acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. The reaction follows a concerted SN2 pathway where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[3][4] The bromide ion is displaced as the leaving group, yielding the final product, this compound.

Causality Behind Reagent and Solvent Selection:

-

Substrate: 4-bromo-2-methylphenol is the starting scaffold containing the nucleophilic precursor (the hydroxyl group).

-

Alkylating Agent: Benzyl bromide is an ideal electrophile. As a primary benzylic halide, it is highly reactive towards SN2 substitution and is sterically unhindered, which minimizes the potential for the competing E2 elimination side reaction.[1][3]

-

Base: Potassium carbonate is an inexpensive, easy-to-handle solid base that is effective for deprotonating phenols. Its insolubility in many organic solvents can be advantageous, as the reaction occurs on the surface of the solid, and the base can be easily removed by filtration upon completion.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial.[5] These solvents excel at solvating the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4-Bromo-2-methylphenol | C₇H₇BrO | 187.04 | 1.0 | (e.g., 5.00 g) |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | (e.g., 4.98 g, 3.4 mL) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | (e.g., 7.41 g) |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | - | (e.g., 100 mL) |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

-

Addition of Alkylating Agent: With vigorous stirring, add benzyl bromide (1.1 eq.) to the suspension using a syringe or dropping funnel.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The reaction should be conducted in a well-ventilated fume hood.

-

Monitoring Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (9:1). Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the 4-bromo-2-methylphenol spot.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Purification:

-

Dissolve the resulting crude residue in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Perform an aqueous extraction by washing the organic solution sequentially with water (2x) and brine (1x).[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a solid.[6]

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: White to off-white solid.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule. Hydrogens on carbons adjacent to the ether oxygen are expected to show a downfield shift to the 3.4-4.5 ppm region.[8][9]

-

δ ~7.4-7.2 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~7.1-6.8 ppm (m, 3H): Aromatic protons of the bromotoluene ring.

-

δ ~5.0 ppm (s, 2H): Benzylic methylene protons (-O-CH₂ -Ph).

-

δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃ ).

-

-

¹³C NMR Spectroscopy: Carbon atoms attached to the ether oxygen typically absorb in the 50-80 δ range.[8][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong C-O stretching absorption band for the aryl-alkyl ether in the range of 1250-1050 cm⁻¹.[8][9][10][11] The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) confirms the complete conversion of the starting phenol.

-

Mass Spectrometry (MS): The molecular weight of this compound is 277.16 g/mol .[12] High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₃BrO.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this synthesis. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl Bromide (CAS: 100-39-0):

-

Hazards: Combustible liquid.[13][14][15] It is a potent lachrymator (causes tearing) and is corrosive.[14] Causes severe skin and eye irritation and may cause respiratory irritation.[13][14][16] Toxic if inhaled.

-

Handling: Must be handled with extreme care in a fume hood.[14] Avoid contact with skin and eyes and prevent inhalation of vapors.[13] Keep away from heat and ignition sources.[14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[13][16] If inhaled, move the person to fresh air.[13]

-

-

Potassium Carbonate (CAS: 584-08-7):

-

Hazards: Causes serious eye irritation and skin irritation.[17][18][19][20] May cause respiratory tract irritation if the dust is inhaled.[17][21] Harmful if swallowed.[17][21]

-

Handling: Avoid creating dust. Wear appropriate PPE to prevent skin and eye contact.[17]

-

First Aid: In case of contact, flush the affected area with copious amounts of water.[17][18] If eye irritation persists, seek medical advice.[17]

-

-

Acetone (CAS: 67-64-1):

-

Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway for the preparation of this compound from 4-bromo-2-methylphenol. By understanding the SN2 mechanism and the rationale behind the choice of reagents and conditions, researchers can reliably execute this procedure. Careful adherence to the detailed experimental protocol and stringent safety measures is paramount for a successful and safe synthesis. The resulting product is a versatile intermediate, poised for use in a wide array of applications within drug discovery and materials science.

References

- Benzyl-Bromide - Safety Data Sheet. (2013-03-19). Vertex AI Search.

- Benzyl bromide - SAFETY D

- Benzyl bromide - SAFETY DATA SHEET. (2010-09-03). Fisher Scientific.

- SAFETY DATA SHEET Potassium Carbon

- Material Safety Data Sheet Benzyl bromide MSDS# 84457. Fisher Scientific.

- Safety Data Sheet: Potassium carbon

- Safety Data Sheet: Potassium carbon

- SAFETY DATA SHEET. (2011-05-12). Fisher Scientific.

- Safety Data Sheet POTASSIUM CARBON

- SAFETY D

- Spectroscopy of Ethers. (2024-03-19). Chemistry LibreTexts.

- Spectroscopy of Ethers. (2023-09-20). Organic Chemistry | OpenStax.

- Williamson ether synthesis. Wikipedia.

- Williamson Ether Synthesis. Utah Tech University.

- Williamson Ether Synthesis. Organic Chemistry II - KPU Pressbooks.

- IR spectrum: Ethers. Química Organica.org.

- The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry.

- Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). YouTube.

- Spectroscopy of Ethers. (2024-09-30). Chemistry LibreTexts.

- Spectroscopy of Ethers.

- Application Notes and Protocols for the O- Alkyl

- This compound. Fluorochem.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- This compound. Oakwood Chemical.

- This compound (C14H13BrO). PubChemLite.

- 5-(Benzyloxy)-2-bromotoluene. Aromsyn Co.,Ltd.

- This compound | CAS 17671-75-9. SCBT - Santa Cruz Biotechnology.

- This compound | CAS#:17671-75-9. Chemsrc.

- This compound | C14H13BrO | CID 2756639. PubChem - NIH.

- Buy this compound Industrial Grade from XIAMEN EQU

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 17. ineos.com [ineos.com]

- 18. carlroth.com [carlroth.com]

- 19. chemos.de [chemos.de]

- 20. fishersci.com [fishersci.com]

- 21. enartis.com [enartis.com]

An In-Depth Technical Guide to 1-bromo-2-methyl-4-(phenylmethoxy)benzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 5-Benzyloxy-2-bromotoluene. Its objective is to provide not just procedural knowledge but also a deep-seated understanding of its chemical properties, synthesis, and strategic application in the synthesis of complex molecular architectures.

Core Identification and Chemical Profile

This compound, systematically named 1-bromo-2-methyl-4-(phenylmethoxy)benzene by IUPAC, is a halogenated aromatic ether. It serves as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry, due to its dual functionality: a reactive bromine atom amenable to cross-coupling reactions and a benzyl ether protecting group that can be selectively removed.

Chemical Identifiers

A precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-bromo-2-methyl-4-(phenylmethoxy)benzene | |

| Common Name | This compound | |

| CAS Number | 17671-75-9 | |

| Molecular Formula | C₁₄H₁₃BrO | |

| InChI Key | KOLLVAZFQFRSHI-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |

Physicochemical Properties

Understanding the physical properties is critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 277.16 g/mol | |

| Physical State | Solid | |

| Melting Point | 69 to 70.5 °C | |

| Purity | Typically ≥97% |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and field-proven approach involves the synthesis of a key intermediate, 4-bromo-3-methylphenol, followed by a Williamson ether synthesis. This pathway is chosen for its reliability and the commercial availability of the starting materials.

Synthesis Workflow Overview

The following diagram illustrates the two-stage synthetic strategy from commercially available m-cresol.

5-Benzyloxy-2-bromotoluene structural information and isomers

An In-depth Technical Guide to 5-Benzyloxy-2-bromotoluene: Structure, Isomers, and Synthetic Utility for Drug Development

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Aryl halides and ethers are fundamental building blocks that enable the assembly of these intricate structures. Among them, this compound has emerged as a key intermediate, valued for its unique combination of reactive sites that facilitate participation in a variety of powerful cross-coupling reactions. The presence of a bromine atom provides a handle for metal-catalyzed bond formation, while the benzyloxy group serves as a versatile protecting group for a phenol, which can be unveiled in later synthetic stages.

This technical guide offers a comprehensive exploration of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document provides insights into its structural and physicochemical properties, navigates the landscape of its constitutional isomers, and details its application in synthetically crucial reactions, thereby grounding its utility in the practical context of pharmaceutical intermediate synthesis.

Part 1: Core Structural and Physicochemical Profile

A thorough understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. These data points are critical for experimental design, reaction optimization, and safety considerations.

Chemical Identity and Nomenclature

This compound is systematically named based on the substitution pattern on a toluene core. The molecule's structure and nomenclature are defined by the positions of the benzyl ether and bromine substituents relative to the methyl group of the toluene ring.

-

IUPAC Name : 1-bromo-2-methyl-4-(phenylmethoxy)benzene[1][2]

-

Common Synonyms : 4-(Benzyloxy)-1-bromo-2-methylbenzene, 1-Bromo-4-benzyloxy-2-methyl-benzene[3][4]

Caption: Structural relationship between the target compound and its isomers.

The selection of a specific isomer is critical as the position of the bromine atom directly influences its reactivity in cross-coupling reactions, and the electronic effects of the surrounding groups can modulate reaction rates and yields.

Part 3: Synthesis and Reactivity in Drug Development

The utility of this compound lies in its role as a versatile building block. Its synthesis is straightforward, and its reactivity profile is dominated by the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Logical Synthetic Pathway

While multiple synthetic routes can be envisioned, a highly efficient and common strategy for preparing this compound involves a Williamson ether synthesis as the key step. This approach is favored due to the high yields and operational simplicity of this reaction class.

Proposed Synthesis Workflow:

-

Starting Material Selection : The synthesis logically begins with 2-Bromo-5-hydroxytoluene . This precursor already contains the desired bromine and methyl groups in the correct 1,2,5-arrangement.

-

Williamson Ether Synthesis : The phenolic hydroxyl group of 2-Bromo-5-hydroxytoluene is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction to form the desired benzyl ether product.

Caption: A logical workflow for the synthesis of this compound.

This method is highly effective because it avoids issues with controlling regioselectivity that would arise from brominating 3-(benzyloxy)toluene.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug development is as a substrate in Suzuki-Miyaura cross-coupling reactions. [3]This Nobel Prize-winning reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl and aryl-heteroaryl structures that are prevalent in pharmaceuticals. [7][8][9] Causality Behind the Choice:

-

Robustness : The reaction is tolerant of a wide variety of functional groups, allowing for the coupling of complex molecular fragments without the need for extensive protecting group strategies. [7][8]* Versatility : A vast library of commercially available boronic acids and their derivatives can be coupled, enabling rapid generation of diverse compound libraries for screening.

-

Mechanism : The aryl-bromide bond of this compound is readily activated by a palladium(0) catalyst, initiating the catalytic cycle that leads to C-C bond formation.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a representative, field-proven methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent System: Toluene/Water (4:1, 10 mL) or Dioxane/Water

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Flask Preparation : To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Solvent Addition : Add the chosen solvent system (e.g., 8 mL of toluene and 2 mL of water).

-

Degassing : Seal the flask and degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst.

-

Reaction : Reseal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup : Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a valuable and highly functionalized building block for advanced organic synthesis. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for drug discovery programs and the development of novel functional materials. The strategic placement of the bromo and benzyloxy groups allows for sequential and site-selective modifications, primarily through robust and versatile methodologies like the Suzuki-Miyaura cross-coupling. As the demand for complex, custom-tailored molecules continues to grow, the importance of intermediates like this compound, which serve as reliable platforms for molecular diversification, will undoubtedly increase. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful reagent into their synthetic strategies.

References

- Aromsyn Co., Ltd. (n.d.). 5-(Benzyloxy)-2-bromotoluene.

- AOBChem USA. (n.d.). This compound.

- ECHEMI. (n.d.). Buy this compound Industrial Grade.

- Fluorochem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 8(12), 2631–2634.

- ChemicalBook. (n.d.). This compound.

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22442.

- Valdes, C. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28188-28192.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. echemi.com [echemi.com]

- 5. aobchem.com [aobchem.com]

- 6. scbt.com [scbt.com]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-Benzyloxy-2-bromotoluene: A Technical Guide for Drug Development Professionals

Abstract

5-Benzyloxy-2-bromotoluene is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, paramount for researchers and professionals in drug development. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. The document elucidates the molecular factors governing its solubility, offers a predictive assessment of its behavior in a range of common organic solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their synthetic workflows, thereby streamlining process development and ensuring reproducible outcomes.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 17671-75-9) serves as a crucial building block in the multi-step synthesis of a variety of pharmacologically active molecules.[1] Its utility is primarily derived from the presence of three key functional moieties: a bromine atom, which is amenable to a wide array of cross-coupling reactions; a benzyloxy group, a common pharmacophore and a useful protecting group; and a toluene backbone, which provides a scaffold for further molecular elaboration.[2][3] The benzyloxy group, in particular, is frequently incorporated into drug candidates to enhance their binding affinity to biological targets.[2][3]

The efficiency of synthetic transformations involving this compound is intrinsically linked to its solubility in the chosen reaction solvent. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification processes, and ultimately, ensuring the economic viability of a synthetic route. A comprehensive understanding of the solubility profile of this intermediate is therefore not merely an academic exercise but a fundamental prerequisite for robust and scalable drug development.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound provides a strong basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO | [4][5][6] |

| Molecular Weight | 277.16 g/mol | [4][6] |

| Melting Point | 69-70.5 °C | [1][7][8] |

| Boiling Point (Predicted) | 360.9 ± 27.0 °C | [1] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [1] |

| XLogP3 | 4.33650 | [1] |

The high XLogP3 value of 4.33650 is a strong indicator of the hydrophobic nature of this compound.[1] This value suggests that the compound will exhibit favorable solubility in non-polar organic solvents and limited solubility in polar solvents. The principle of "like dissolves like" is the guiding tenet in predicting its solubility. The large non-polar surface area, contributed by the two aromatic rings, dominates the molecule's overall character, despite the presence of a somewhat polar ether linkage.

Based on these properties, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | High | Non-polar solvent, aligns well with the hydrophobic nature of the solute. |

| Toluene | 2.4 | High | Aromatic solvent, favorable π-π stacking interactions with the solute's aromatic rings. |

| Diethyl Ether | 2.8 | High | Moderately polar ether, structurally similar to the benzyloxy group, facilitating dissolution. |

| Dichloromethane | 3.1 | High | Aprotic solvent with moderate polarity, effective at solvating a wide range of organic compounds. |

| Chloroform | 4.1 | High | Similar to dichloromethane, a good solvent for many organic solids. |

| Ethyl Acetate | 4.4 | Moderate | Moderately polar ester, should provide reasonable solubility. |

| Acetone | 5.1 | Moderate | Polar aprotic solvent, may show some solubility limitations due to increased polarity. |

| Isopropanol | 3.9 | Low to Moderate | Polar protic solvent, hydrogen bonding capability may not effectively overcome the non-polar nature of the solute. |

| Ethanol | 4.3 | Low | Polar protic solvent, significant hydrogen bonding network makes it less ideal for this hydrophobic compound. |

| Methanol | 5.1 | Low | Highly polar protic solvent, expected to be a poor solvent for this compound. |

| Dimethylformamide (DMF) | 6.4 | Moderate to High | Highly polar aprotic solvent, often a powerful solvent for a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | Highly polar aprotic solvent, known for its exceptional solvating power. |

| Water | 10.2 | Insoluble | Highly polar protic solvent, incompatible with the non-polar nature of the solute. |

Theoretical Framework: The Interplay of Forces Governing Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. It involves the disruption of intermolecular forces within the solute's crystal lattice and the solvent, followed by the formation of new solute-solvent interactions.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" provides a practical framework for predicting solubility.[9] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its dominant non-polar aromatic structure, is predicted to be most soluble in non-polar and moderately polar aprotic solvents.

Intermolecular Forces at Play

-

Van der Waals Forces: These are the primary forces of attraction between the non-polar regions of this compound and non-polar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The ether linkage in this compound introduces a slight dipole moment. This allows for dipole-dipole interactions with moderately polar solvents like dichloromethane and ethyl acetate.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor (via the ether oxygen) but not a donor. Its solubility in protic solvents like alcohols is therefore limited, as the energy required to break the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the formation of new solute-solvent hydrogen bonds.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each organic solvent into the corresponding vial.

-

Seal the vials tightly and place them on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the filtered solution.

-

Dilute a known mass or volume of the filtered solution with the same solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the principles of solubility.

Caption: Logical flow for predicting the solubility of this compound.

Conclusion

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific

- This compound | CAS 17671-75-9 | SCBT - Santa Cruz Biotechnology

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- This compound - AOBChem USA

- Buy this compound Industrial Grade from XIAMEN EQU

- This compound | C14H13BrO | CID 2756639 - PubChem - NIH

- This compound - Fluorochem

- This compound (C14H13BrO) - PubChemLite

- This compound | 17671-75-9 - ChemicalBook

- This compound | CAS#:17671-75-9 | Chemsrc

- This compound - Oakwood Chemical

- CAS 17671-75-9 5-(Benzyloxy)-2-bromotoluene - Building Block / BOC Sciences

- 2-Bromotoluene | C7H7Br | CID 7236 - PubChem

- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing)

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH

- Drug Discovery Beyond the Rule of Five - ResearchG

- 2-(Benzyloxy)broMobenzene CAS#: 31575-75-4 - ChemicalBook

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed

- CAS NO.

- Bromotoluene - Wikipedia

- (benzyloxy)methanol - AERU - University of Hertfordshire

- CAS NO. 177759-46-5 | (2-(Benzyloxy)-5-bromophenyl)

Sources

- 1. echemi.com [echemi.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. aobchem.com [aobchem.com]

- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Benzyloxy-2-bromotoluene: Melting and Boiling Point Determination

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-2-bromotoluene (CAS No. 17671-75-9) is a pivotal halogenated aromatic building block in modern medicinal chemistry and pharmaceutical development. Its structural motifs are found in various pharmacologically active molecules, making the precise characterization of its physical properties essential for ensuring purity, optimizing reaction conditions, and maintaining batch-to-batch consistency. This guide provides a comprehensive framework for the accurate experimental determination of its melting and boiling points. The experimentally verified melting point is 69°C to 70.5°C, while the high predicted boiling point of approximately 360.9°C necessitates specialized techniques to prevent thermal decomposition.[1][2][3] We present detailed, field-proven protocols grounded in established physical chemistry principles, offering researchers a self-validating system for characterizing this key intermediate.

Introduction: Strategic Importance in Synthesis

This compound is more than a simple aromatic compound; it is a key intermediate whose value is defined by its versatile reactivity. The presence of a bromine atom makes it an ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl ether acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages.

This strategic utility is prominently highlighted in the synthesis of complex pharmaceutical agents. For instance, it serves as a precursor in the synthesis of indole derivatives that are structurally related to bazedoxifene, a selective estrogen receptor modulator (SERM).[4] Furthermore, the benzyloxy pharmacophore itself is a recurring motif in the design of novel therapeutics, including potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[5]

Given its role as a foundational building block, the unambiguous determination of its physical constants is not merely an academic exercise. The melting and boiling points serve as critical quality control parameters that directly reflect the purity of the material. A sharp, well-defined melting range is a primary indicator of high purity, whereas deviations can signify the presence of residual solvents, starting materials, or side-products, which could have deleterious effects on subsequent high-stakes synthetic steps. This guide therefore provides the necessary theoretical and practical foundation for these essential determinations.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These values form the baseline for experimental verification.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-2-methyl-4-(phenylmethoxy)benzene | [1][6] |

| CAS Number | 17671-75-9 | [1][2][7] |

| Molecular Formula | C₁₄H₁₃BrO | [1][2][7] |

| Molecular Weight | 277.16 g/mol | [1][2][6] |

| Appearance | Solid | [1] |

| Melting Point | 69 - 70.5°C | [1][2][3] |

| Boiling Point | 360.9 ± 27.0 °C (Predicted) at 760 mmHg | [2][3] |

Prerequisite: Sample Purification and Analytical Confirmation